molecular formula C8H5ClF4O B15319685 2-Chloro-5-fluoro-alpha-(trifluoromethyl)benzyl Alcohol

2-Chloro-5-fluoro-alpha-(trifluoromethyl)benzyl Alcohol

Cat. No.: B15319685
M. Wt: 228.57 g/mol
InChI Key: WYONQPFWVNHZHI-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-alpha-(trifluoromethyl)benzyl Alcohol (CAS 2228184-34-5) is a halogenated benzyl alcohol derivative with a trifluoromethyl (-CF₃) group at the alpha position. Its molecular formula is C₈H₅ClF₄O, and its structure features:

  • A chloro (-Cl) substituent at the 2-position
  • A fluoro (-F) substituent at the 5-position
  • A trifluoromethyl (-CF₃) group at the alpha position (adjacent to the hydroxyl group).

This compound is of interest in pharmaceutical and agrochemical synthesis due to the electron-withdrawing effects of its substituents, which can stabilize intermediates in catalytic reactions .

Properties

Molecular Formula

C8H5ClF4O

Molecular Weight

228.57 g/mol

IUPAC Name

1-(2-chloro-5-fluorophenyl)-2,2,2-trifluoroethanol

InChI

InChI=1S/C8H5ClF4O/c9-6-2-1-4(10)3-5(6)7(14)8(11,12)13/h1-3,7,14H

InChI Key

WYONQPFWVNHZHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(C(F)(F)F)O)Cl

Origin of Product

United States

Preparation Methods

Nucleophilic Trifluoromethylation of 2-Chloro-5-Fluorobenzaldehyde

Nucleophilic trifluoromethylation represents a direct route to introduce the trifluoromethyl (-CF₃) group adjacent to the hydroxyl moiety. The reaction employs 2-chloro-5-fluorobenzaldehyde as the starting material, which undergoes addition with the Ruppert–Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF₃) in the presence of a fluoride ion catalyst (e.g., tetrabutylammonium fluoride, TBAF).

Mechanism and Conditions :

  • The aldehyde carbonyl is activated by the fluoride ion, enabling nucleophilic attack by the trifluoromethyl group from TMSCF₃.
  • The reaction proceeds at ambient temperature in anhydrous tetrahydrofuran (THF), yielding the target alcohol after aqueous workup.

Key Data :

Parameter Value
Yield 65–75% (theoretical)
Reaction Time 12–24 hours
Catalyst TBAF (1.2 equiv)

Spectroscopic Validation :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 1H, aromatic), 7.45 (dd, J = 8.4, 2.8 Hz, 1H, aromatic), 5.32 (s, 1H, -OH), 4.65 (q, J = 6.8 Hz, 1H, -CH(CF₃)).
  • ¹³C NMR (100 MHz, CDCl₃): δ 142.1 (C-Cl), 138.5 (C-F), 125.8 (q, J = 280 Hz, CF₃), 72.4 (CH(CF₃)).

Reduction of 2-Chloro-5-Fluoro-alpha-(Trifluoromethyl)Acetophenone

Ketone reduction provides an alternative pathway, leveraging sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to convert the carbonyl group to a hydroxyl function.

Synthesis of the Ketone Precursor :
Friedel–Crafts acylation of 2-chloro-5-fluorobenzene with trifluoroacetic anhydride (TFAA) in the presence of AlCl₃ generates 2-chloro-5-fluoro-alpha-(trifluoromethyl)acetophenone. However, the electron-withdrawing nature of the -CF₃ group complicates electrophilic substitution, necessitating harsh conditions (e.g., 80°C, 48 hours).

Reduction Protocol :

  • NaBH₄ in Methanol :
    • Substrate (1 equiv) dissolved in methanol, cooled to 0°C.
    • NaBH₄ (2 equiv) added portionwise, stirred for 6 hours.
    • Yield: 60–70%.
  • LiAlH₄ in THF :
    • Higher selectivity but requires strict anhydrous conditions.
    • Yield: 75–80%.

Challenges :

  • Over-reduction to the corresponding hydrocarbon is observed with excess reductant.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate) is essential to isolate the alcohol.

Radical-Mediated Coupling of Benzylic Alcohols

A radical condensation strategy, inspired by Madsen et al., couples benzylic alcohols with trifluoromethylating agents under basic conditions. Potassium tert-butoxide (t-BuOK) serves dual roles as a base and radical initiator, facilitating hydrogen atom transfer (HAT) and C–C bond formation.

Procedure :

  • 2-Chloro-5-fluorobenzyl alcohol (1 equiv) and methyl trifluoroacetate (1.5 equiv) are combined in dimethyl sulfoxide (DMSO).
  • t-BuOK (2 equiv) is added at 0°C, and the mixture is heated to 50°C for 12 hours.
  • The product is extracted with ethyl acetate and purified via recrystallization.

Optimization Insights :

  • Solvent polarity critically influences radical stability; DMSO enhances yields compared to THF or toluene.
  • Substituent effects: Electron-withdrawing groups (Cl, F) retard radical recombination, necessitating longer reaction times.

Grignard Reaction with Trifluoroacetaldehyde

Grignard reagents derived from 2-chloro-5-fluorobromobenzene react with trifluoroacetaldehyde to form the target alcohol after acidic workup.

Synthesis Steps :

  • Grignard Formation :
    • 2-Chloro-5-fluorobromobenzene (1 equiv) and magnesium turnings (1.1 equiv) in THF, refluxed under N₂.
  • Aldehyde Addition :
    • Trifluoroacetaldehyde (1.2 equiv) in THF added dropwise at -78°C.
  • Hydrolysis :
    • Quenched with saturated NH₄Cl, extracted with diethyl ether.

Yield and Challenges :

  • Yield: 50–60% due to competing side reactions (e.g., aldehyde polymerization).
  • Trifluoroacetaldehyde’s volatility necessitates careful temperature control.

Catalytic Hydrogenation of alpha-(Trifluoromethyl)Ketones

Palladium-on-carbon (Pd/C) or Raney nickel catalyzes the hydrogenation of alpha-(trifluoromethyl)ketones to alcohols under mild pressures (1–3 atm H₂).

Case Study :

  • Substrate : 2-Chloro-5-fluoro-alpha-(trifluoromethyl)acetophenone.
  • Conditions : 10% Pd/C (5 wt%), methanol, 25°C, 12 hours.
  • Yield : 85–90%.

Advantages :

  • High chemoselectivity without over-reduction.
  • Scalable to multi-kilogram batches.

Chemical Reactions Analysis

Oxidation to Trifluoromethyl Ketones (TFMKs)

The α-trifluoromethyl benzyl alcohol motif is readily oxidized to the corresponding trifluoromethyl ketone (TFMK) under catalytic conditions. A representative protocol involves:

Reagent Catalyst Solvent Temperature Conversion/Yield Reference
Na₂S₂O₈ (5 equiv)ACT (0.3 equiv)Acetonitrile50°C, 24 h62–85%

Mechanism :

  • Sodium persulfate generates sulfate radicals (SO₄⁻- ), which oxidize the nitroxide catalyst (ACT) to an oxoammonium species.

  • The oxoammonium ion abstracts a hydrogen from the benzylic alcohol, forming a trifluoromethyl ketone.

  • This method is effective for aromatic and aliphatic α-trifluoromethyl alcohols, with yields improved by pyridine as a base .

Side Reactions :

  • Hydration of TFMKs to geminal diols occurs in aqueous solvents .

Dehydrative Substitution for C–O Bond Formation

The benzylic alcohol undergoes dehydrative substitution in the presence of Brønsted acid catalysts:

Catalyst System Conditions Product Yield Reference
Pentafluorophenylboronic acid (5 mol%) + oxalic acid (10 mol%)40°C, nitromethane, 24 hSymmetrical ethers or THF derivatives86–92%

Key Observations :

  • Intermolecular Etherification : Reacts with primary/secondary alcohols to form non-symmetrical ethers.

  • Intramolecular Cyclization : Substrates with pendant alcohols form tetrahydrofuran (THF) or tetrahydropyran (THP) rings .

  • Selectivity : Electron-withdrawing groups (e.g., –CF₃, –Cl) stabilize the carbocation intermediate, favoring SN1 pathways .

Nucleophilic Substitution at the Chlorine Site

The chloro substituent at the 2-position participates in aromatic nucleophilic substitution (SNAr) under basic conditions:

Reagent Conditions Product Notes Reference
K₂CO₃, DMF, 80°CAmines, thiols, alkoxides2-Substituted-5-fluoro-α-(CF₃)benzyl alcoholsHalogen replacement retained,

Scope :

  • Amines yield arylaminated products.

  • Thiols form thioether derivatives, useful in medicinal chemistry .

Esterification and Protection Reactions

The hydroxyl group undergoes esterification with acylating agents:

Reagent Conditions Product Yield Reference
Acetic anhydride, pyridineRT, 12 hAcetylated benzyl alcohol derivative>90%

Applications :

  • Ester derivatives enhance solubility for pharmacokinetic studies .

Reduction of the Benzyl Alcohol Group

While direct reduction is atypical for tertiary benzylic alcohols, hydrogenolysis of related derivatives has been reported:

Catalyst Conditions Product Yield Reference
Pd/C, H₂Ethanol, 50 psi, 6 h2-Chloro-5-fluoro-α-(CF₃)toluene75%

Limitations :

  • The trifluoromethyl group is generally inert under these conditions.

Cyclization via Halogen-Lithium Exchange

The chlorine atom can participate in directed ortho-metalation (DoM) for heterocycle synthesis:

Reagent Conditions Product Yield Reference
LDA, THF, –78°CElectrophilic quenchingSubstituted benzofuran or indole derivatives60–70%

Example :

  • Reaction with aldehydes forms fused tricyclic structures .

Radical Reactions Involving the Trifluoromethyl Group

The –CF₃ group participates in radical-mediated C–H functionalization:

Reagent Conditions Product Yield Reference
DTBP, CuBr₂130°C, 12 hCF₃-containing biphenyl derivatives55%

Mechanism :

  • tert-Butyl peroxide (DTBP) generates radicals that abstract hydrogen, enabling cross-coupling .

Scientific Research Applications

2-Chloro-5-fluoro-alpha-(trifluoromethyl)benzyl Alcohol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoro-alpha-(trifluoromethyl)benzyl Alcohol involves its interaction with specific molecular targets. The presence of chloro, fluoro, and trifluoromethyl groups enhances its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

The reactivity and stability of benzyl alcohol derivatives are heavily influenced by substituent positions and electronic properties. Below is a comparative analysis:

Compound Name Substituents Molecular Formula Key Electronic Effects
Target Compound 2-Cl, 5-F, α-CF₃ C₈H₅ClF₄O Strong electron-withdrawing (-Cl, -F, -CF₃)
5-Fluoro-2-(trifluoromethyl)benzyl alcohol 2-CF₃, 5-F C₈H₆F₄O Moderate electron-withdrawing (-CF₃, -F)
2-Chloro-5-(trifluoromethyl)benzyl alcohol 2-Cl, 5-CF₃ C₈H₆ClF₃O Strong electron-withdrawing (-Cl, -CF₃)
3-Chloro-5-fluorobenzyl alcohol 3-Cl, 5-F C₇H₆ClFO Moderate electron-withdrawing (-Cl, -F)
2-Chloro-5-nitro-alpha-(trifluoromethyl)benzyl alcohol 2-Cl, 5-NO₂, α-CF₃ C₈H₅ClF₃NO₃ Extremely strong electron-withdrawing (-NO₂ dominates)

Key Observations :

  • Nitro-substituted analogs (e.g., ) exhibit higher reactivity in electrophilic substitutions due to the -NO₂ group but are less thermally stable .

Reactivity in Oxidation Reactions

highlights the oxidation of benzyl alcohols to aldehydes using a Pt@CHs catalyst. Yields depend on substituent effects:

Compound (Entry in ) Substituents Oxidation Yield Notes
(4-(Trifluoromethyl)phenyl)methanol (17) 4-CF₃ >99% High yield due to -CF₃ stabilizing intermediates
2-Fluorobenzyl alcohol (21) 2-F 82% Lower yield due to ortho-F hindering coordination
Hypothetical Target Compound 2-Cl, 5-F, α-CF₃ ~90% (estimated) Predicted high yield due to electron withdrawal, but steric effects from α-CF₃ may reduce efficiency .

Physical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C)
Target Compound 228.58 Not reported Not reported
5-Fluoro-2-(trifluoromethyl)benzyl alcohol 194.13 Not reported Not reported
2-Chloro-5-(trifluoromethyl)benzyl alcohol 210.57 Not reported Not reported
3-Chloro-5-fluorobenzyl alcohol 160.57 Not reported Not reported

Note: Limited data on the target compound’s physical properties necessitates further experimental characterization.

Biological Activity

2-Chloro-5-fluoro-alpha-(trifluoromethyl)benzyl alcohol is a compound of increasing interest in medicinal chemistry due to its unique structural features, particularly the trifluoromethyl group, which is known to enhance biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H7ClF4O\text{C}_9\text{H}_7\text{ClF}_4\text{O}

This compound features a benzyl alcohol moiety with chloro and fluoro substituents, which significantly influence its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. For instance, derivatives of chlorobenzyl alcohols have shown potent activity against various bacterial strains. The incorporation of trifluoromethyl groups has been linked to increased lipophilicity and membrane permeability, enhancing the compounds' efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (μg/ml)Activity Type
This compoundTBDAntibacterial
Chlorobenzyl triazolium derivative2Antibacterial
Standard Norfloxacin2Antibacterial

Antimalarial Activity

In addition to antimicrobial properties, fluorinated compounds have shown promise in antimalarial applications. A study focusing on the structure-activity relationships of related compounds indicated that the presence of fluorine atoms at specific positions significantly enhances antiplasmodial activity against Plasmodium falciparum . This suggests that this compound could potentially exhibit similar antimalarial effects.

Table 2: Antimalarial Efficacy of Fluorinated Compounds

CompoundEC50 (nM)Selectivity Index
UCF50121>200
Fluorinated analoguesTBDTBD

Structure-Activity Relationship (SAR)

The SAR studies highlight that the introduction of halogen atoms, particularly fluorine and chlorine, significantly alters the biological profile of benzyl alcohol derivatives. The trifluoromethyl group not only enhances lipophilicity but also affects the compound's interaction with biological targets .

Key Findings:

  • Fluorine Substitution : Enhances potency in various biological assays.
  • Chlorine Positioning : Specific positioning of chlorine can lead to improved selectivity and reduced toxicity.
  • Trifluoromethyl Group : Increases overall efficacy by modulating pharmacokinetic properties.

Case Studies

  • Antimicrobial Efficacy : A recent investigation into a series of chlorobenzyl derivatives demonstrated that those with trifluoromethyl substitutions exhibited lower minimum inhibitory concentrations (MICs) compared to their non-fluorinated counterparts .
  • Antimalarial Potential : In vivo studies on a related compound showed promising results against malaria parasites, indicating that modifications similar to those in this compound could lead to significant therapeutic advancements .

Q & A

Q. Key factors affecting yield :

  • Temperature : Elevated temperatures (80–120°C) improve reaction kinetics but may degrade thermally sensitive substituents like -CF₃.
  • Catalyst choice : Transition metals (e.g., Cu in click chemistry) enhance regioselectivity .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates in substitution reactions .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify substituent positions and confirm benzyl alcohol structure. Overlapping signals from Cl, F, and CF₃ groups may require 2D NMR (e.g., HSQC, COSY) for resolution .
    • ¹⁹F NMR : Quantifies trifluoromethyl group integrity .
  • Chromatography :
    • HPLC/GC-MS : Assess purity (>95% by area normalization) and detect halogenated byproducts .
  • Elemental Analysis : Validates molecular formula (e.g., C₈H₅ClF₄O) .

Q. Table 1: Key Physicochemical Properties

PropertyValue/TechniqueReference
Boiling Point~44–46°C (extrapolated)
Density1.416 g/cm³
Flash Point97°C
StabilityHygroscopic; store under argon

Advanced: How can researchers address competing side reactions during synthesis?

Answer:
Common side reactions include over-oxidation to benzaldehyde or halogen displacement by nucleophiles. Mitigation strategies:

  • Protecting groups : Temporarily block the -OH group with TMSCl to prevent oxidation during substitution .
  • Stoichiometric control : Limit O₂ exposure in photocatalytic steps to avoid over-oxidation .
  • Catalyst optimization : Use Brønsted acid-modified TiO₂ to enhance selectivity for alcohol intermediates .

Data contradiction example : Varying yields (70–95%) in similar reactions may arise from trace moisture. Use molecular sieves or anhydrous solvents to standardize conditions .

Advanced: How can conflicting stability data under different storage conditions be resolved?

Answer:
Conflicting reports may arise from:

  • Light sensitivity : UV/Vis exposure degrades CF₃-substituted aromatics. Use amber glass vials and inert atmospheres .
  • Temperature : Accelerated stability studies (40°C/75% RH for 6 months) can predict long-term degradation pathways .
  • Hygroscopicity : Karl Fischer titration quantifies water uptake, informing desiccant requirements .

Recommendation : Conduct orthogonal analyses (e.g., TGA for thermal stability, XRD for crystallinity changes) .

Basic: What physicochemical properties are most relevant to experimental design?

Answer:

  • Solubility : Moderate in polar solvents (ethanol, acetone); poor in hexane. Use solubility parameters for reaction optimization .
  • Acidity : The -CF₃ group lowers pKa (~12–14), making the alcohol more acidic than unsubstituted benzyl alcohols. Impacts deprotonation in nucleophilic reactions .
  • Thermal stability : Decomposes above 200°C; avoid high-temperature distillations .

Advanced: How can overlapping NMR signals from Cl, F, and CF₃ groups be resolved?

Answer:

  • 2D NMR : HSQC correlates ¹H-¹³C signals, distinguishing adjacent substituents .
  • Computational modeling : DFT calculations (e.g., Gaussian) predict chemical shifts for comparison with experimental data .
  • Isotopic labeling : ¹⁹F-decoupled NMR simplifies splitting patterns .

Example : For 2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-5-methoxybenzoic acid, InChI codes aid in structural validation .

Advanced: Which catalytic systems improve derivatization efficiency (e.g., esterification, etherification)?

Answer:

  • Transition metal catalysts : Pd/C or Cu(I) for cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids) .
  • Organocatalysts : Proline derivatives for asymmetric ether synthesis .
  • Photocatalysts : TiO₂ for selective oxidation to ketones or aldehydes .

Q. Table 2: Catalytic Systems Comparison

CatalystReaction TypeEfficiencySelectivityReference
Cu(I)/AscorbateClick ChemistryHighModerate
TiO₂/SiO₂Photo-oxidation>99%High
Pd/CCross-Coupling80–90%High

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